molecular formula C13H26O2 B14547398 octan-2-yl 2,2-dimethylpropanoate CAS No. 62047-53-4

octan-2-yl 2,2-dimethylpropanoate

Cat. No.: B14547398
CAS No.: 62047-53-4
M. Wt: 214.34 g/mol
InChI Key: NOMAJVMDMJMOMT-UHFFFAOYSA-N
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Description

Octan-2-yl 2,2-dimethylpropanoate is an organic ester compound. It is formed by the esterification of octan-2-ol and 2,2-dimethylpropanoic acid. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octan-2-yl 2,2-dimethylpropanoate typically involves the esterification reaction between octan-2-ol and 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The general reaction is as follows:

Octan-2-ol+2,2-dimethylpropanoic acidAcid CatalystOctan-2-yl 2,2-dimethylpropanoate+Water\text{Octan-2-ol} + \text{2,2-dimethylpropanoic acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Octan-2-ol+2,2-dimethylpropanoic acidAcid Catalyst​Octan-2-yl 2,2-dimethylpropanoate+Water

Industrial Production Methods

In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. The product is then purified by distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Octan-2-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octan-2-ol and 2,2-dimethylpropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Octan-2-ol and 2,2-dimethylpropanoic acid.

    Reduction: Octan-2-ol and 2,2-dimethylpropanol.

    Transesterification: New ester and alcohol depending on the reactants used.

Scientific Research Applications

Octan-2-yl 2,2-dimethylpropanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems due to its structural similarity to certain natural esters.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the fragrance and flavor industry for its pleasant odor.

Mechanism of Action

The mechanism of action of octan-2-yl 2,2-dimethylpropanoate in biological systems involves its hydrolysis to octan-2-ol and 2,2-dimethylpropanoic acid. These products can then interact with various molecular targets and pathways. The ester bond is susceptible to enzymatic hydrolysis by esterases, leading to the release of the alcohol and acid components.

Comparison with Similar Compounds

Similar Compounds

    Octan-2-yl acetate: Similar ester formed from octan-2-ol and acetic acid.

    Octan-2-yl butanoate: Formed from octan-2-ol and butanoic acid.

    Octan-2-yl hexanoate: Formed from octan-2-ol and hexanoic acid.

Uniqueness

Octan-2-yl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoic acid moiety, which imparts distinct steric and electronic properties compared to other esters. This uniqueness can influence its reactivity and interactions in various applications.

Properties

CAS No.

62047-53-4

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

octan-2-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C13H26O2/c1-6-7-8-9-10-11(2)15-12(14)13(3,4)5/h11H,6-10H2,1-5H3

InChI Key

NOMAJVMDMJMOMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C(C)(C)C

Origin of Product

United States

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